molecular formula C7H15NO3 B2664087 2-[(1-Hydroxybutan-2-yl)amino]propanoic acid CAS No. 1501996-08-2

2-[(1-Hydroxybutan-2-yl)amino]propanoic acid

Cat. No.: B2664087
CAS No.: 1501996-08-2
M. Wt: 161.201
InChI Key: PEAKGWQZHHQCEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-[(1-Hydroxybutan-2-yl)amino]propanoic acid” is a compound with the CAS Number: 1501996-08-2 . It has a molecular weight of 161.2 and its IUPAC name is N-[1-(hydroxymethyl)propyl]alanine . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H15NO3/c1-3-6(4-9)8-5(2)7(10)11/h5-6,8-9H,3-4H2,1-2H3,(H,10,11) . This indicates that the compound has a specific arrangement of atoms and bonds.


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 161.2 .

Scientific Research Applications

Biocatalytic Synthesis

2-[(1-Hydroxybutan-2-yl)amino]propanoic acid is explored in the context of its potential for biocatalytic synthesis. In one study, the stereoselective synthesis of (S)- and (R)-2-amino-4-hydroxybutanoic acid was accomplished using a systems biocatalysis approach. This approach involved coupling an aldol reaction with a stereoselective transamination, utilizing a class II pyruvate aldolase from E. coli and either an S- or R-selective transaminase. The process achieved high product concentrations with yields between 86% and >95%, highlighting the efficiency of biocatalytic methods for producing amino acids and their derivatives (Hernández et al., 2017).

Antifungal Peptides

Another application involves the use of this compound in the study of new antifungal tripeptides. Computational peptidology assisted by conceptual density functional theory was utilized to study the molecular properties and structures of five new antifungal tripeptides. This study provided insights into the reactivity descriptors and bioactivity scores of these peptides, which is critical for drug design processes. The research underscores the role of amino acid derivatives in developing new antifungal agents (Flores-Holguín et al., 2019).

Synthetic Organic Chemistry

In synthetic organic chemistry, the properties of this compound derivatives have been studied for their potential as corrosion inhibitors. For instance, new diamine derivatives were synthesized and investigated for their inhibitive action against the corrosion of mild steel in hydrochloric acid solution. These studies contribute to the understanding of how amino acid derivatives can be applied in materials science to enhance the durability and lifespan of metals (Herrag et al., 2010).

Biofuel Production

Moreover, the potential of using this compound pathways for biofuel production has been explored. Metabolic engineering techniques have enabled the production of 1-butanol and 1-propanol from glucose in Escherichia coli, leveraging the keto-acid intermediates from amino acid biosynthesis pathways. This research highlights the versatility of amino acid derivatives in renewable energy applications, offering a pathway to producing higher alcohols that serve as biofuels (Shen & Liao, 2008).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Properties

IUPAC Name

2-(1-hydroxybutan-2-ylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-3-6(4-9)8-5(2)7(10)11/h5-6,8-9H,3-4H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEAKGWQZHHQCEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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